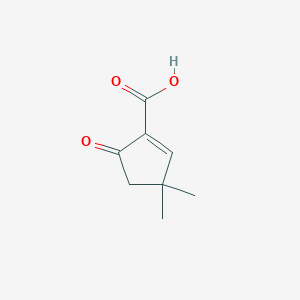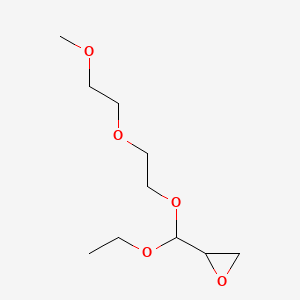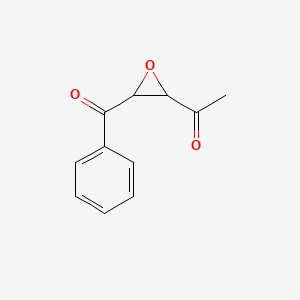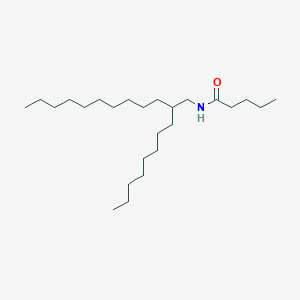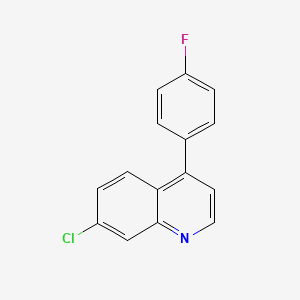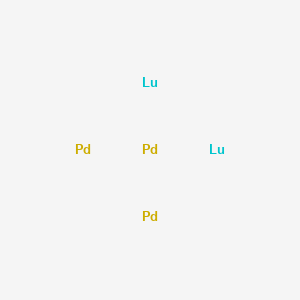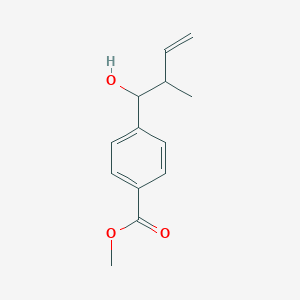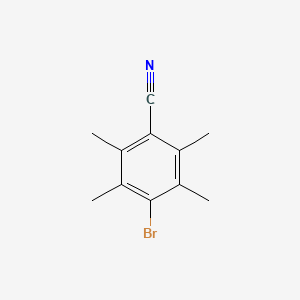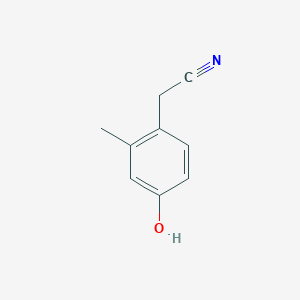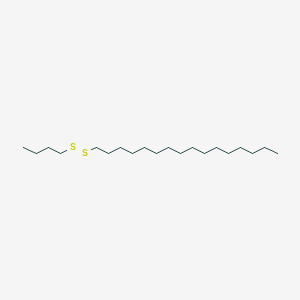
1-(Butyldisulfanyl)hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butyldisulfanyl)hexadecane is an organic compound with the molecular formula C20H42S2 It is characterized by the presence of a butyldisulfanyl group attached to a hexadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butyldisulfanyl)hexadecane typically involves the reaction of hexadecane with butyl disulfide under specific conditions. The process may include:
Reactants: Hexadecane and butyl disulfide.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Reaction Conditions: Elevated temperatures and controlled pressure to ensure the proper formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process includes:
Raw Materials: High-purity hexadecane and butyl disulfide.
Equipment: Reactors, heaters, condensers, and separators.
Process Flow: Continuous addition of reactants, controlled reaction environment, and efficient separation of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butyldisulfanyl)hexadecane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The butyldisulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Compounds with new functional groups replacing the butyldisulfanyl group.
Aplicaciones Científicas De Investigación
1-(Butyldisulfanyl)hexadecane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(Butyldisulfanyl)hexadecane involves its ability to undergo redox reactions, particularly the reversible formation and cleavage of disulfide bonds. This property makes it useful in:
Molecular Targets: Interacting with thiol-containing proteins and enzymes.
Pathways Involved: Participating in redox signaling pathways and modulating oxidative stress responses.
Comparación Con Compuestos Similares
Hexadecane: A simple alkane with similar hydrophobic properties but lacking the disulfide functionality.
Butyl Disulfide: Contains the disulfide bond but lacks the long alkane chain.
Hexadecane-1,16-diol: A diol with similar chain length but different functional groups.
Uniqueness: 1-(Butyldisulfanyl)hexadecane is unique due to its combination of a long hydrophobic alkane chain and a reactive disulfide bond. This dual functionality allows it to participate in both hydrophobic interactions and redox chemistry, making it versatile for various applications.
Propiedades
Número CAS |
241492-45-5 |
|---|---|
Fórmula molecular |
C20H42S2 |
Peso molecular |
346.7 g/mol |
Nombre IUPAC |
1-(butyldisulfanyl)hexadecane |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-21-19-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
YRVHADRATOHOHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSSCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)

